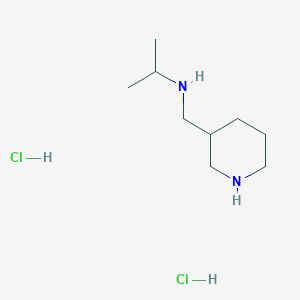

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N-(piperidin-3-ylmethyl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(2)11-7-9-4-3-5-10-6-9;;/h8-11H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYMKHLYVBEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chiral Resolution and Salt Formation

One effective method to obtain enantiomerically pure 3-aminopiperidine derivatives involves chiral resolution using D-mandelic acid to form organic salts with racemic 3-piperidine amide. The process includes:

- Reacting D-mandelic acid with racemic 3-piperidine amide in a mixed organic solvent system (e.g., methyl tert-butyl ether and isopropanol) at elevated temperatures (30-80°C) for several hours.

- Cooling to precipitate the D-mandelic acid-organic salt of (R)-3-piperidine amide.

- Filtering and drying to isolate the salt with yields around 40-42%.

This salt is then subjected to pH adjustment (pH 10-11) in an alcohol-water mixture, followed by reaction with pivaloyl chloride at low temperature (0-30°C) to form (R)-N-pivaloyl-3-piperidine amide.

Organometallic and Palladium-Catalyzed Methods

Advanced synthetic routes employ organometallic chemistry and palladium catalysis for constructing substituted piperidines:

- Radical rearrangements of aziridines using tri-n-butyltin hydride and AIBN generate piperidine rings via 5-exo-trig cyclization and ring opening.

- Palladium-catalyzed allylic amination followed by Michael addition allows the formation of 5-methylenepiperidines, which can be further functionalized.

- Pd-TMM (palladium-trimethylenemethane) complex-mediated [3+3] cycloaddition with activated aziridines yields functionalized piperidines with high stereoselectivity.

- Ring closing metathesis and subsequent palladium-catalyzed reductions are used for complex piperidine derivatives.

Formation of the Dihydrochloride Salt

The final step involves converting the free base amine to its dihydrochloride salt to improve stability, solubility, and handling:

- Treatment of the free amine with excess hydrochloric acid (HCl), typically 12N or concentrated aqueous HCl, under controlled temperature conditions.

- The reaction yields the dihydrochloride salt as a crystalline solid, which can be isolated by filtration and drying.

- This salt formation is crucial for pharmaceutical applications to ensure consistent bioavailability and formulation properties.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Solvents | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Formation of D-mandelic acid-organic salt | D-mandelic acid, racemic 3-piperidine amide, methyl tert-butyl ether, isopropanol | 30-80°C, 4-12 h, then cool to 20°C | Salt precipitates, isolated by filtration (yield ~40%) |

| 2 | pH adjustment and pivaloyl chloride reaction | NaOH, ethanol, water, pivaloyl chloride | 0-30°C, 5-12 h | Formation of (R)-N-pivaloyl-3-piperidine amide |

| 3 | N-alkylation or reductive amination | Alkyl halides/alcohols or acetone, base or reducing agents (LiAlH4) | Ambient to mild heating | Introduction of propan-2-ylamine substituent |

| 4 | Salt formation | Concentrated HCl (e.g., 12N) | Ambient temperature | Formation of dihydrochloride salt |

Detailed Research Findings and Considerations

- The use of chiral resolution with D-mandelic acid provides a practical route to enantiomerically enriched 3-substituted piperidines, which is critical for biological activity.

- Organometallic and palladium-catalyzed methods offer stereoselective and versatile synthetic routes, but may require specialized catalysts and reaction conditions.

- Reductive amination and N-alkylation are standard methods for introducing alkyl amine groups, with reaction conditions optimized to avoid over-alkylation or side reactions.

- Salt formation with hydrochloric acid is a well-established pharmaceutical practice to enhance compound properties.

- Temperature control and solvent choice are crucial throughout the synthesis to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structurally analogous compounds share the piperidine or substituted amine framework but differ in substituents, molecular weight, and pharmacological properties. Below is a detailed comparison:

Structural Analogues and Their Properties

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (CAS 1443278-97-4)

- Molecular Formula : C₁₁H₁₆Cl₃N₂

- Molecular Weight : 289.62 g/mol

- Key Features: Incorporates a chlorinated phenyl ring attached to the piperidine nitrogen. The chlorine substituent increases lipophilicity and may enhance receptor-binding affinity compared to the non-halogenated parent compound.

- Availability : Supplied by multiple vendors, indicating active research interest .

2-(Piperidin-3-yl)pyrimidine dihydrochloride

- Molecular Formula : C₉H₁₅Cl₂N₃

- Molecular Weight : 236.15 g/mol

- Key Features : Replaces the propan-2-ylamine group with a pyrimidine ring. This aromatic heterocycle may improve metabolic stability or modulate selectivity in enzyme inhibition .

1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS 1332529-43-7)

- Molecular Formula : C₉H₁₅Cl₂N₅

- Molecular Weight : 268.16 g/mol

- Key Features : Substitutes the propan-2-yl group with a pyrazine ring. The nitrogen-rich structure could enhance hydrogen-bonding interactions in biological targets .

[1-(Propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride

- Molecular Formula : C₇H₁₇Cl₂N₃

- Molecular Weight : 214.14 g/mol

- Key Features : Replaces the piperidine ring with an imidazoline scaffold. The reduced ring size and saturation may alter pharmacokinetic properties such as absorption and half-life .

Comparative Table of Key Parameters

Pharmacological and Biochemical Relevance

- Chlorinated Analogues : The chlorine atom in CAS 1443278-97-4 may enhance binding to hydrophobic pockets in enzymes or receptors, a feature exploited in kinase inhibitors .

- Heterocyclic Derivatives : Pyrimidine and pyrazine moieties are prevalent in antiviral and anticancer agents due to their ability to mimic nucleobases .

Actividad Biológica

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of analgesic effects and receptor interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various pharmacological activities. Its structure can be represented as follows:

- Chemical Formula : CHN·2HCl

- Molecular Weight : 225.17 g/mol

Analgesic Properties

Recent studies have highlighted the analgesic properties of compounds structurally similar to (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride. For instance, a related compound demonstrated broad-spectrum analgesic activity in both nociceptive and neuropathic pain models. This activity was attributed to its dual action on histamine H3 and sigma-1 receptors, suggesting that the piperidine moiety is crucial for such interactions .

Receptor Binding Affinities

The biological activity of (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride can be linked to its binding affinities at various receptors:

| Receptor Type | Binding Affinity (K) | Notes |

|---|---|---|

| Histamine H3 Receptor | < 100 nM | High affinity observed in related compounds |

| Sigma-1 Receptor | Varies (4.5 - 28 nM) | Influenced by structural modifications |

These values indicate that the compound may exhibit significant interactions with these receptors, which are involved in pain modulation and other physiological processes.

The mechanism by which (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride exerts its effects involves critical structural interactions with receptor sites. The protonation states of the piperidine derivatives play a significant role in their binding capabilities, particularly through salt bridge interactions with key amino acids in the receptor binding pockets .

Case Studies and Research Findings

- Dual Action on Histamine and Sigma Receptors :

- Analgesic Efficacy in Animal Models :

- Safety Profile :

Q & A

Q. What are the recommended synthetic routes for (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example:

Amine Protection : Protect the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Coupling : React the protected piperidine derivative with isopropylamine via a Mannich reaction, using paraformaldehyde as a catalyst (as seen in similar amine syntheses) .

Deprotection and Salt Formation : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the free amine, followed by dihydrochloride salt precipitation.

Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–60°C), and stoichiometric ratios of reagents to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and detect impurities (e.g., unreacted intermediates) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.

- HPLC/UPLC : Paired with UV/Vis or charged aerosol detection (CAD) to quantify purity (>95% is typical for research-grade material).

- Elemental Analysis : Validate chloride content in the dihydrochloride salt .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Based on Safety Data Sheets (SDS):

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing or reactions.

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .

- Storage : Keep in a cool, dry place (<25°C) under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Strategies include:

- Standardized Assays : Replicate studies using cell lines with consistent passage numbers (e.g., HEK293 or CHO-K1) and control for pH/osmolarity in buffer solutions.

- Structural Confirmation : Verify batch-to-batch consistency via X-ray crystallography or NMR to rule out stereochemical variability .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidine derivatives) to identify trends in receptor binding or off-target effects .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Salt Selection : Compare dihydrochloride with other salts (e.g., phosphate, citrate) to enhance aqueous solubility.

- Prodrug Design : Modify the amine group with enzymatically cleavable moieties (e.g., acetyl or carbamate) for controlled release .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to improve pharmacokinetics .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Engagement Assays : Use biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., GPCRs or ion channels).

- CRISPR Knockout Models : Generate cell lines lacking the target protein to confirm specificity.

- Metabolomics/Proteomics : Profile downstream metabolic changes via LC-MS or SILAC labeling to map signaling pathways .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate accelerated aging.

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the piperidine ring or deamination) using fragmentation patterns.

- Stability-Indicating Assays : Develop HPLC methods with baseline separation of parent compound and degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.